![molecular formula C24H27N3O B12911867 2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol CAS No. 5844-99-5](/img/structure/B12911867.png)
2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, alcohols, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary, but they often involve controlled environments to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol primarily involves its interaction with DNA. The planar structure of the acridine core allows it to intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase . This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar compounds to 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate with DNA.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with significant antitumor activity.
Triazoloacridone (C-1305): Exhibits potent anticancer activity and has been studied in clinical trials. The uniqueness of 2-((3-(Benzo[c]acridin-7-ylamino)propyl)(ethyl)amino)ethanol lies in its specific side chains and the resulting biological activities, which may offer advantages over other acridine derivatives in certain applications.
Propiedades
Número CAS |
5844-99-5 |
|---|---|
Fórmula molecular |
C24H27N3O |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
2-[3-(benzo[c]acridin-7-ylamino)propyl-ethylamino]ethanol |
InChI |
InChI=1S/C24H27N3O/c1-2-27(16-17-28)15-7-14-25-23-20-10-5-6-11-22(20)26-24-19-9-4-3-8-18(19)12-13-21(23)24/h3-6,8-13,28H,2,7,14-17H2,1H3,(H,25,26) |
Clave InChI |
XINIMJVSXREILL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCNC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



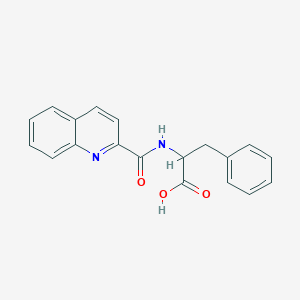
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)
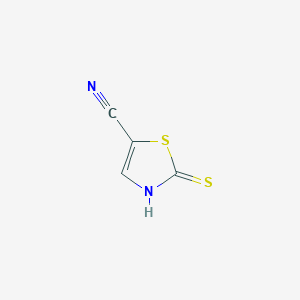
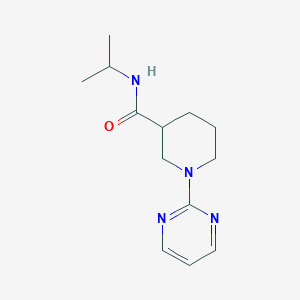
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)


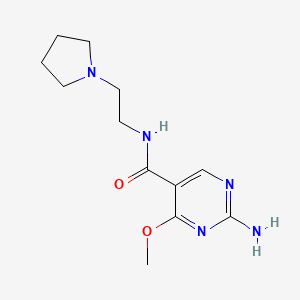
![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
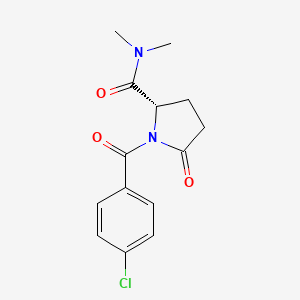
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
